molecular formula C16H21N3O2S B5002494 2-(2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

2-(2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B5002494
M. Wt: 319.4 g/mol
InChI Key: FXPNJIRRBCHUIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is a synthetic derivative of thiadiazole and has been studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves the inhibition of various enzymes and signaling pathways that are involved in the inflammatory response, cell proliferation, and cell death. The compound has been found to inhibit the activity of COX-2, a key enzyme involved in the production of inflammatory mediators. It also inhibits the activity of various kinases involved in cell signaling pathways, including AKT and ERK.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. The compound has been found to inhibit the production of inflammatory mediators, including prostaglandins and cytokines, in vitro and in vivo. It also induces cell death in cancer cells and exhibits anti-microbial activity against various pathogens.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments include its high purity and stability, as well as its well-defined mechanism of action. The limitations of using the compound include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-(2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. One potential direction is to investigate its potential therapeutic applications in the treatment of various inflammatory diseases, including arthritis and colitis. Another potential direction is to study its potential use as an anti-cancer agent, either alone or in combination with other chemotherapeutic agents. Additionally, further research is needed to determine the optimal dosage and administration routes for the compound in various therapeutic applications.

Synthesis Methods

The synthesis of 2-(2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 2-tert-butylphenol and 5-ethyl-1,3,4-thiadiazol-2-amine with acetic anhydride in the presence of a catalyst. The reaction yields the desired compound in good yield and purity.

Scientific Research Applications

2-(2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential therapeutic applications in various scientific research studies. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties.

properties

IUPAC Name

2-(2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-5-14-18-19-15(22-14)17-13(20)10-21-12-9-7-6-8-11(12)16(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPNJIRRBCHUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)COC2=CC=CC=C2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.